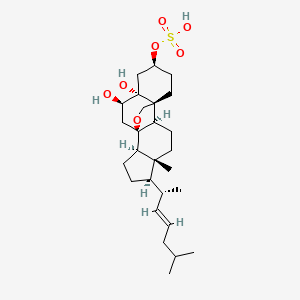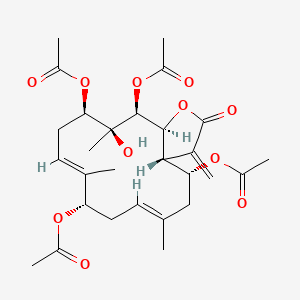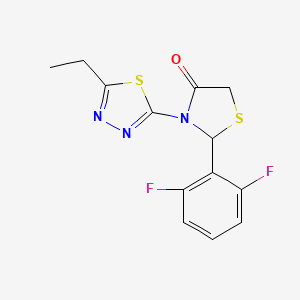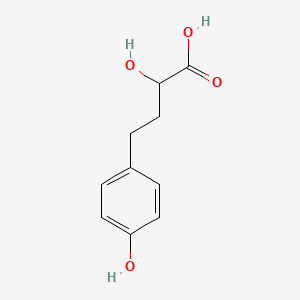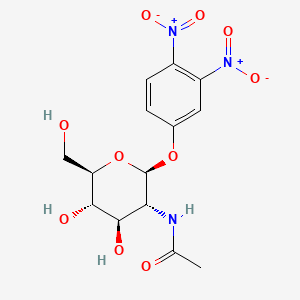
3,4-Dinitrophenyl-N-acetylglucosaminide
Descripción general
Descripción
3,4-Dinitrophenyl-N-acetylglucosaminide is a chemical compound that serves as a substrate for the enzyme N-acetylglucosaminidase. This compound is often used in biochemical assays to study enzyme activity and kinetics. It is characterized by the presence of two nitro groups at the 3 and 4 positions of the phenyl ring and an N-acetylglucosaminide moiety.
Aplicaciones Científicas De Investigación
3,4-Dinitrophenyl-N-acetylglucosaminide is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity and kinetics of N-acetylglucosaminidase.
Enzymology: In assays to measure the enzymatic activity of N-acetylglucosaminidase in various biological samples.
Medical Research: To investigate the role of N-acetylglucosaminidase in diseases such as Tay-Sachs disease and other lysosomal storage disorders.
Industrial Applications: In the development of diagnostic kits and assays for detecting enzyme activity in clinical samples.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dinitrophenyl-N-acetylglucosaminide typically involves the nitration of phenyl-N-acetylglucosaminide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 4 positions of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient nitration.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dinitrophenyl-N-acetylglucosaminide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetylglucosaminidase to release 3,4-dinitrophenol and N-acetylglucosamine.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using N-acetylglucosaminidase under physiological conditions.
Reduction: Hydrogen gas and palladium on carbon catalyst under mild pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Hydrolysis: 3,4-Dinitrophenol and N-acetylglucosamine.
Reduction: 3,4-Diaminophenyl-N-acetylglucosaminide.
Substitution: Various substituted phenyl-N-acetylglucosaminides depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3,4-Dinitrophenyl-N-acetylglucosaminide involves its hydrolysis by the enzyme N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond between the phenyl ring and the N-acetylglucosaminide moiety, releasing 3,4-dinitrophenol and N-acetylglucosamine. This reaction is often monitored spectrophotometrically by measuring the release of 3,4-dinitrophenol, which absorbs light at a specific wavelength.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl-N-acetylglucosaminide: A similar compound with a single nitro group at the 4 position of the phenyl ring.
2,4-Dinitrophenyl-N-acetylglucosaminide: Another similar compound with nitro groups at the 2 and 4 positions of the phenyl ring.
Uniqueness
3,4-Dinitrophenyl-N-acetylglucosaminide is unique due to the presence of two nitro groups at the 3 and 4 positions, which can influence its reactivity and the types of reactions it undergoes. This compound is particularly useful in studying the activity of N-acetylglucosaminidase due to its specific structural features that make it a suitable substrate for the enzyme.
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(3,4-dinitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O10/c1-6(19)15-11-13(21)12(20)10(5-18)27-14(11)26-7-2-3-8(16(22)23)9(4-7)17(24)25/h2-4,10-14,18,20-21H,5H2,1H3,(H,15,19)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVFJBSTVDYLL-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221918 | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71693-36-2 | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




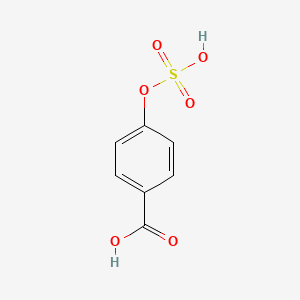

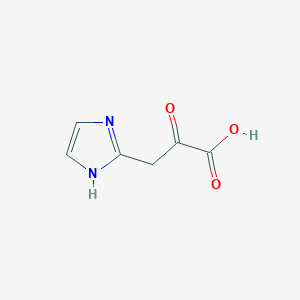

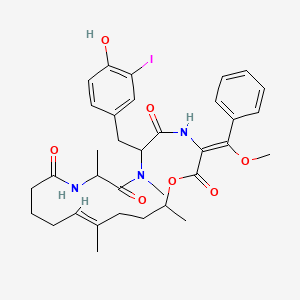


![3-[(E)-(2-bromophenyl)methylideneamino]-5-phenyl-1H-imidazole-2-thione](/img/structure/B1258263.png)
